molecular formula C11H18FNO4 B3393286 (3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid CAS No. 2218467-83-3

(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid

Cat. No.: B3393286
CAS No.: 2218467-83-3
M. Wt: 247.26
InChI Key: BUOPUFGUVSXFRG-NSHDSACASA-N
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Description

(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features, which include a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including cyclization reactions.

    Introduction of Fluorine: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its fluorinated structure.

    Medicine: It is a precursor in the synthesis of potential drug candidates, especially those targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (3S)-6-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-6-oxohexanoic acid: Another Boc-protected compound with similar protective features.

    tert-Butanesulfinamide: Used as a chiral auxiliary in stereoselective synthesis.

Uniqueness

(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid is unique due to its combination of a fluorine atom and a Boc-protected piperidine ring. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(3S)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOPUFGUVSXFRG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Reactant of Route 2
(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Reactant of Route 3
(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Reactant of Route 4
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(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Reactant of Route 5
(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid
Reactant of Route 6
(3S)-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid

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